Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902822
InChI: InChI=1S/C11H9BrO2S/c1-6-8(12)5-9-7(3-4-15-9)10(6)11(13)14-2/h3-5H,1-2H3
SMILES:
Molecular Formula: C11H9BrO2S
Molecular Weight: 285.16 g/mol

Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate

CAS No.:

Cat. No.: VC15902822

Molecular Formula: C11H9BrO2S

Molecular Weight: 285.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate -

Specification

Molecular Formula C11H9BrO2S
Molecular Weight 285.16 g/mol
IUPAC Name methyl 6-bromo-5-methyl-1-benzothiophene-4-carboxylate
Standard InChI InChI=1S/C11H9BrO2S/c1-6-8(12)5-9-7(3-4-15-9)10(6)11(13)14-2/h3-5H,1-2H3
Standard InChI Key NSIRKAZVUAZSPT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C2C(=C1C(=O)OC)C=CS2)Br

Introduction

Chemical and Structural Properties

Molecular Characterization

Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate is defined by the systematic IUPAC name methyl 6-bromo-5-methyl-1-benzothiophene-4-carboxylate and is registered under CAS number 2168049-75-8 . Its molecular structure comprises a benzo[b]thiophene core—a bicyclic system fusing a benzene ring with a thiophene moiety—substituted with functional groups that enhance reactivity and intermolecular interactions. Key structural features include:

PropertyValueSource
Molecular formulaC₁₁H₉BrO₂S
Molecular weight285.16 g/mol
XLogP33.8
Hydrogen bond acceptors3
Rotatable bonds2

The compound’s planar aromatic system and electron-withdrawing bromine atom influence its electronic distribution, which can be visualized through its SMILES notation: CC1=C(C=C2C(=C1C(=O)OC)C=CS2)Br . The InChIKey NSIRKAZVUAZSPT-UHFFFAOYSA-N provides a unique identifier for database searches and structural verification .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate typically involves multistep reactions, beginning with the construction of the benzo[b]thiophene scaffold. A plausible route includes:

  • Bromination: Introducing bromine at the 6-position of a preformed 5-methylbenzo[b]thiophene intermediate under electrophilic aromatic substitution conditions.

  • Esterification: Subsequent reaction with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methyl ester at the 4-position.

Optimization of reaction parameters—such as temperature, solvent choice, and catalyst loading—is critical to maximizing yield and purity. For instance, bromination may require controlled conditions (e.g., 0–5°C in dichloromethane) to prevent over-halogenation.

Industrial-Scale Production

Commercial suppliers like AK Scientific list the compound at $1,059 per gram, reflecting the complexity of its synthesis and niche research demand . Scalable manufacturing likely employs continuous-flow reactors or automated batch systems to ensure reproducibility, though specific industrial protocols remain proprietary.

Applications in Medicinal Chemistry

Biological Activity Profiles

Although direct studies on methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate are sparse, structurally related benzo[b]thiophene derivatives exhibit broad pharmacological potential:

  • Anticancer agents: Analogues with electron-withdrawing groups demonstrate cytotoxic effects against breast and lung cancer cell lines by inhibiting tubulin polymerization or kinase activity.

  • Antimicrobial agents: Sulfur-containing heterocycles often disrupt bacterial cell wall synthesis or enzyme function, as seen in derivatives targeting Staphylococcus aureus and Escherichia coli.

  • Anti-inflammatory agents: Substituted benzo[b]thiophenes modulate COX-2 and LOX pathways, reducing prostaglandin synthesis in inflammatory models.

These findings suggest that the bromine and ester groups in methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate could enhance target binding through halogen bonding and hydrophobic interactions, warranting further structure-activity relationship (SAR) studies.

SupplierCAS NumberPurityPrice (1g)Availability
VulcanChem2168049-75-8N/AInquiry1–2 weeks
Pharmint1119452-39-9*N/AInquiryUnknown
AK Scientific2168049-75-897%$1,0591 week

*Pharmint’s listed CAS number (1119452-39-9) conflicts with authoritative databases, suggesting a potential typographical error or misassignment . Researchers should verify CAS identifiers through PubChem or Reaxys before procurement.

Quality Control and Documentation

Suppliers typically provide certificates of analysis (CoA) detailing HPLC purity, NMR validation, and mass spectrometry data. Batch-specific documentation ensures compliance with research standards, though independent verification is advisable for critical applications .

Future Directions and Research Opportunities

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Toxicology: Acute and chronic toxicity studies are needed to assess safety margins.

  • Synthetic Optimization: Green chemistry approaches (e.g., microwave-assisted synthesis) could improve yield and sustainability.

Collaborative Initiatives

Academic-industrial partnerships may accelerate the development of benzo[b]thiophene-based therapeutics, leveraging shared resources for high-throughput screening and computational modeling.

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